molecular formula C16H21NO2S B3013140 (3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705307-52-3

(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B3013140
CAS RN: 1705307-52-3
M. Wt: 291.41
InChI Key: IFHZAMKNTROAOO-UHFFFAOYSA-N
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Description

The compound , (3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, appears to be a derivative of the 1-phenyl-6-azabicyclo[3.2.1]octane class of compounds. These compounds have been studied for their analgesic and narcotic antagonist activities, with variations in their structure to explore structure-activity relationships . The compound of interest is not directly mentioned in the provided papers, but it shares structural features with the compounds studied in the first paper, such as the azabicyclo[3.2.1]octane core and a phenyl group with a methoxy substituent.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided literature. For example, a series of 1-phenyl-6-azabicyclo[3.2.1]octanes were synthesized and tested for their biological activities . While the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the construction of the azabicyclo[3.2.1]octane core followed by functionalization with the appropriate phenyl and methylthio substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction techniques. For instance, the structure of a 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined, revealing its crystallization in a monoclinic system . Although this compound is not the same as the one under analysis, the use of X-ray diffraction could similarly elucidate the stereochemistry and confirm the absolute configuration of the compound .

Chemical Reactions Analysis

The chemical reactions of the related compounds involve transformations that establish stereochemistry and structure-activity relationships. The active enantiomer of a 1-(3-hydroxyphenyl)-6,7-dimethyl derivative was correlated with other known antagonist-analgesics through chemical transformations and circular dichroism (CD) measurements . These types of reactions are crucial for understanding the pharmacological profile of the compounds and could be applied to the compound to determine its potential as an analgesic or antagonist.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by their molecular structure. For example, the solid-state structure of a related compound was compared with its structure in solution using NMR studies, which can provide insights into the compound's behavior in different environments . The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and interaction with biological targets, would be important to analyze for the compound .

Scientific Research Applications

NK1 Receptor Antagonism

A key application of related compounds is as potent nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a compound with a similar structure, has been shown to be a selective NK1 antagonist, useful for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Synthesis and Molecular Docking for Antiviral Activity

Compounds with similar structures have been synthesized and their structures elucidated using various spectroscopic techniques. These compounds have been studied for their stability, intermolecular charge transfer, and antiviral activity through molecular docking analyses (FathimaShahana & Yardily, 2020).

Antibacterial Activity

Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activity. These compounds, characterized by spectroscopic and biological studies, exhibit in vitro antibacterial activity (Reddy et al., 2011).

Analgesic Applications

Related azabicycloalkane derivatives have been synthesized for potential use as analgesic agents. These compounds, particularly those with specific substitutions, have shown promising analgesic potency in various assays, offering a nonnarcotic profile different from other analgesic compounds (Epstein et al., 1981).

Synthesis and Evaluation for Antimicrobial Activity

Similar methanone derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have exhibited interesting antimicrobial properties, showing potential for development as antimicrobial agents (Chaudhari, 2012).

properties

IUPAC Name

(3-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-14-5-3-4-11(8-14)16(18)17-12-6-7-13(17)10-15(9-12)20-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHZAMKNTROAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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